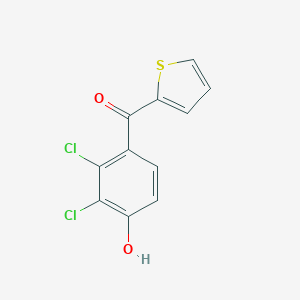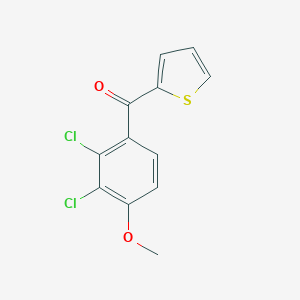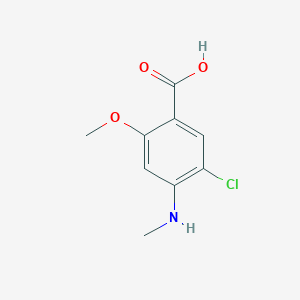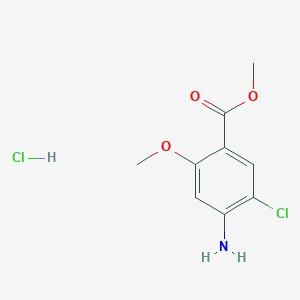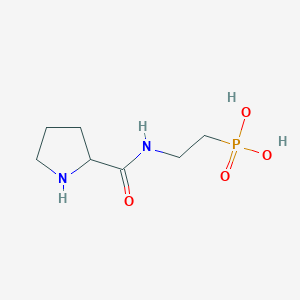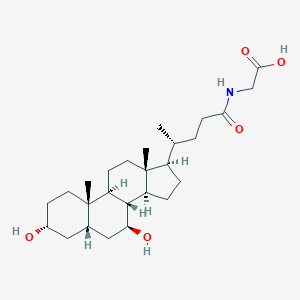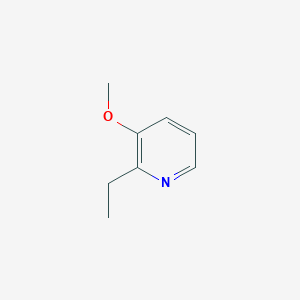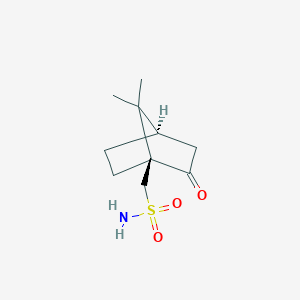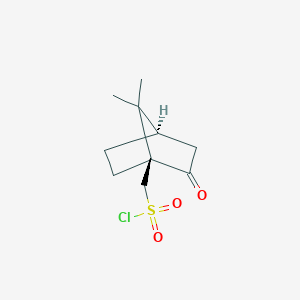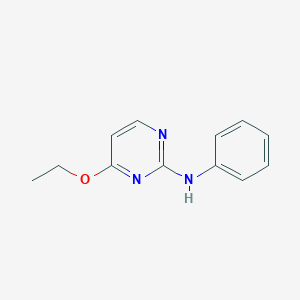
4-ethoxy-N-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-phenylpyrimidin-2-amine, also known as EPPA, is a synthetic compound that belongs to the pyrimidine family. It has gained attention in the scientific community due to its potential applications in drug discovery and development. EPPA has been found to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-phenylpyrimidin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. 4-ethoxy-N-phenylpyrimidin-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It also inhibits the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
4-ethoxy-N-phenylpyrimidin-2-amine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-ethoxy-N-phenylpyrimidin-2-amine has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-phenylpyrimidin-2-amine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it exhibits promising biological activities, which make it a potential candidate for drug discovery and development. However, there are also some limitations to using 4-ethoxy-N-phenylpyrimidin-2-amine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, its potential toxicity and side effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-phenylpyrimidin-2-amine. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could investigate its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Furthermore, research could focus on optimizing the synthesis of 4-ethoxy-N-phenylpyrimidin-2-amine and developing analogs with improved biological activities and reduced toxicity.
Synthesemethoden
The synthesis of 4-ethoxy-N-phenylpyrimidin-2-amine involves the reaction of ethyl 2-aminopyrimidine-4-carboxylate with phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-ethoxy-N-phenylpyrimidin-2-amine.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-phenylpyrimidin-2-amine has been extensively studied for its potential use in drug discovery and development. It has been found to exhibit promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-ethoxy-N-phenylpyrimidin-2-amine has shown anti-cancer properties by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
110235-37-5 |
|---|---|
Produktname |
4-ethoxy-N-phenylpyrimidin-2-amine |
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-ethoxy-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-8-9-13-12(15-11)14-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
XYDDLCRPDKACKW-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1)NC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=NC(=NC=C1)NC2=CC=CC=C2 |
Synonyme |
2-Pyrimidinamine,4-ethoxy-N-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



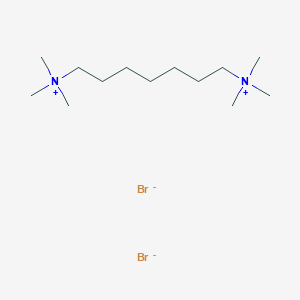
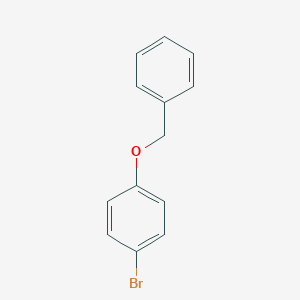
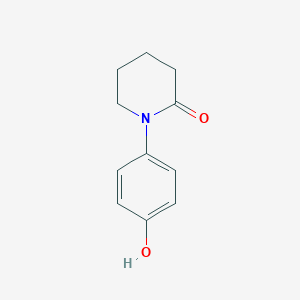
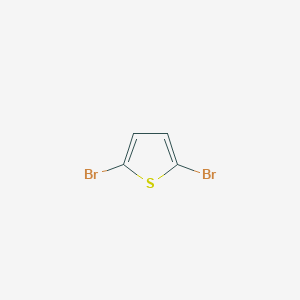
![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
